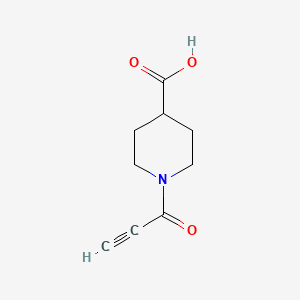
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one
描述
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one is a chemical compound with the CAS Number: 1017038-74-2 . It has a molecular weight of 196.27 . The IUPAC name for this compound is 1-(4-methyl-1,3-thiazol-2-yl)-4-piperidinone .
Synthesis Analysis
The synthesis of imidazole-containing compounds, which includes this compound, has been extensively studied . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole, a core structure in this compound, is known for its broad range of chemical and biological properties . It shows both acidic and basic properties, making it amphoteric in nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学研究应用
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
作用机制
The exact mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of the neurotransmitter acetylcholine (ACh) in the brain. By inhibiting these enzymes, this compound increases the levels of ACh in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of AChE and BChE with high selectivity. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress. In vivo studies have demonstrated that this compound can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one in lab experiments is its high selectivity for AChE and BChE. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several potential future directions for research on 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
安全和危害
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
生化分析
Biochemical Properties
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, which are crucial for its interaction with biomolecules . The compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity and affecting overall metabolic flux .
Cellular Effects
This compound impacts various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. This binding can lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions. The thiazole ring’s ability to undergo electrophilic and nucleophilic substitutions plays a crucial role in these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular metabolism and function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and affecting metabolic flux. The compound can alter the levels of metabolites, leading to changes in overall metabolic processes . Its interaction with key enzymes in metabolic pathways highlights its potential as a modulator of metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions influence the compound’s overall distribution and its ability to exert its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures influences its ability to interact with biomolecules and exert its biochemical effects .
属性
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-7-6-13-9(10-7)11-4-2-8(12)3-5-11/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWQKQOOWMHNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017038-74-2 | |
| Record name | 1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B3417063.png)






![N-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B3417127.png)

![3-[4-(2-Phenylethyl)piperazin-1-yl]aniline](/img/structure/B3417135.png)